molecular formula C23H27Cl3N4 B4952547 N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride

Cat. No.: B4952547
M. Wt: 465.8 g/mol
InChI Key: LBMLOKNDQKVEKJ-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[1,2-a]benzimidazole core structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Formation of the imidazo[1,2-a]benzimidazole core: This can be achieved through condensation reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the cyclohexanamine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the dihydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: These compounds also possess a fused ring system and are known for their diverse biological activities.

Uniqueness

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride is unique due to the presence of the 4-chlorophenyl group and the cyclohexanamine moiety, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4.2ClH/c24-18-12-10-17(11-13-18)22-16-28-21-9-5-4-8-20(21)26-23(28)27(22)15-14-25-19-6-2-1-3-7-19;;/h4-5,8-13,16,19,25H,1-3,6-7,14-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMLOKNDQKVEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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